molecular formula C23H20Cl2N4O2 B4636203 5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE

5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4636203
M. Wt: 455.3 g/mol
InChI Key: PLSCQPHDLPIZMX-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including isoxazole, pyrazole, and phenethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the 2,4-dichlorophenyl group. The pyrazole moiety is then synthesized and attached to the isoxazole ring. Finally, the phenethyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-DICHLOROPHENYL)-4-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-PHENETHYL-1H-PYRAZOLE
  • 2-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1,3-OXAZOLE-4-CARBOXAMIDE

Uniqueness

5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2/c1-28-11-10-18(26-28)15-29(12-9-16-5-3-2-4-6-16)23(30)21-14-22(31-27-21)19-8-7-17(24)13-20(19)25/h2-8,10-11,13-14H,9,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSCQPHDLPIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(CCC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE

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